N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide: is a complex organic compound characterized by its unique structure, which includes a phenyl group, an imidazo[2,1-c][1,2,4]triazole ring, and a thioacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Final Coupling: The final step involves coupling the imidazo[2,1-c][1,2,4]triazole derivative with the 2,4-dimethoxyphenyl group under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[2,1-c][1,2,4]triazole ring to its dihydro form.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: May inhibit or activate specific signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-((6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide: Lacks the phenyl group at the 7-position.
N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The unique combination of the phenyl group, imidazo[2,1-c][1,2,4]triazole ring, and thioacetamide moiety in N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-27-15-8-9-16(17(12-15)28-2)21-18(26)13-29-20-23-22-19-24(10-11-25(19)20)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUGPQOFDHQAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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